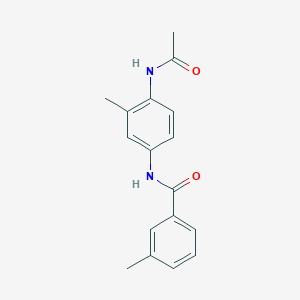
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide, also known as N-(4-acetamido-3-methylphenyl) anthranilic acid, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties.
科学的研究の応用
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been investigated for its use in cancer therapy.
作用機序
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have potential anticancer activity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for investigating the mechanisms underlying pain and inflammation. Additionally, its potential anticancer activity makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of the potential anticancer activity of this compound and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various inflammatory diseases.
合成法
The synthesis of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves the reaction of 4-acetamido-3-methylphenol with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several studies and has been shown to yield a high purity product.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-6-5-7-16(13(11)3)18(22)20-15-8-9-17(12(2)10-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJQAPEMMRBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)
![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)
